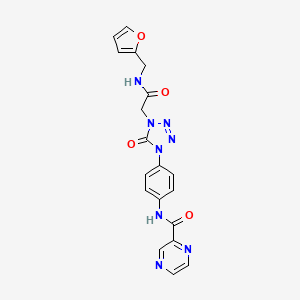

N-(4-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pyrazine-2-carboxamide

Descripción

N-(4-(4-(2-((Furan-2-ylmethyl)amino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pyrazine-2-carboxamide is a heterocyclic compound featuring a pyrazine carboxamide core linked to a tetrazole moiety substituted with a furan-containing side chain. Its structural complexity arises from the integration of multiple pharmacophoric elements:

- Pyrazine ring: A nitrogen-rich aromatic system known for enhancing binding affinity to biological targets, particularly kinases and receptors .

- Tetrazole: A five-membered ring with four nitrogen atoms, often used as a bioisostere for carboxylic acids to improve metabolic stability .

- Furan-2-ylmethyl group: A heteroaromatic substituent contributing to lipophilicity and influencing pharmacokinetic properties .

This compound’s design likely targets enzymes or receptors where these motifs synergize, such as inflammatory or oncological pathways. Its synthesis involves multi-step reactions, including amide coupling and cyclization, as inferred from analogous protocols in and .

Propiedades

IUPAC Name |

N-[4-[4-[2-(furan-2-ylmethylamino)-2-oxoethyl]-5-oxotetrazol-1-yl]phenyl]pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N8O4/c28-17(22-10-15-2-1-9-31-15)12-26-19(30)27(25-24-26)14-5-3-13(4-6-14)23-18(29)16-11-20-7-8-21-16/h1-9,11H,10,12H2,(H,22,28)(H,23,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHXUVJWAIWDKRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)CN2C(=O)N(N=N2)C3=CC=C(C=C3)NC(=O)C4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(4-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pyrazine-2-carboxamide, often referred to by its IUPAC name, is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is , and it has a molecular weight of 436.4 g/mol. This compound features multiple functional groups, including amide, tetrazole, and pyrazine moieties, which contribute to its biological activity.

Antitumor Activity

Recent studies have highlighted the compound's potential as an anticancer agent . The presence of the tetrazole and pyrazine rings is crucial for its activity against various cancer cell lines. For instance, in vitro assays demonstrated that derivatives of this compound exhibit cytotoxic effects with IC50 values comparable to established chemotherapeutics. Specifically, compounds with similar structures have shown significant activity against human cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer) .

The mechanism by which N-(4-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pyrazine-2-carboxamide exerts its effects may involve:

- Inhibition of Cell Proliferation : Studies indicate that the compound can induce cell cycle arrest at the G0/G1 phase, thereby inhibiting proliferation .

- Induction of Apoptosis : Evidence suggests that it may trigger apoptotic pathways in cancer cells, leading to programmed cell death .

- Targeting Specific Proteins : Molecular dynamics simulations have indicated interactions with proteins involved in cell survival and proliferation, such as Bcl-2 .

Anti-inflammatory Properties

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects . It has shown promise as a selective inhibitor of cyclooxygenase-II (COX-II), an enzyme implicated in inflammatory processes. This selectivity could lead to reduced side effects compared to non-selective NSAIDs .

Structure-Activity Relationship (SAR)

The structure of N-(4-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pyrazine-2-carboxamide is critical for its biological activity. Key features include:

| Structural Feature | Importance |

|---|---|

| Tetrazole Ring | Essential for anticancer activity; enhances binding affinity to target proteins |

| Pyrazine Moiety | Contributes to anti-inflammatory properties through COX-II inhibition |

| Amide Group | Increases solubility and bioavailability |

Case Studies

Several case studies have evaluated the effectiveness of this compound in preclinical models:

- Breast Cancer Model : In a study involving MCF7 cells, treatment with the compound resulted in a significant reduction in cell viability compared to control groups .

- Lung Cancer Model : A549 cells treated with derivatives showed enhanced apoptosis rates and decreased tumor growth in xenograft models .

- Inflammation Model : In animal models of arthritis, administration of the compound led to reduced swelling and pain scores compared to untreated controls .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that derivatives of thiadiazole and tetrazole exhibit promising antimicrobial properties. N-(4-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)pyrazine-2-carboxamide has been tested against various bacterial strains, showing effectiveness against both Gram-positive and Gram-negative bacteria.

Antitumor Potential

In vitro studies have demonstrated the cytotoxicity of this compound against several cancer cell lines. For instance, derivatives containing similar structural elements have shown IC50 values indicating potent antiproliferative activity against human cancer cell lines such as A431 (human epidermoid carcinoma).

Enzyme Inhibition

The compound has been shown to inhibit key enzymes such as urease and acetylcholinesterase. This inhibition occurs through binding to the active sites of these enzymes, leading to decreased enzymatic activity.

Antimicrobial Studies

A study conducted evaluated the antimicrobial efficacy of thiadiazole derivatives, including the compound . It was tested for its ability to inhibit growth in both Gram-positive and Gram-negative bacteria, yielding significant results.

Antitumor Activity

In vitro evaluations indicated that the compound exhibits cytotoxicity against various cancer cell lines. Notably, a derivative with a similar structure demonstrated an IC50 value of less than 10 µM against A431 cells, suggesting strong potential for development as an anticancer agent.

Structure Activity Relationship (SAR)

The structure activity relationship analysis reveals how modifications in the chemical structure influence biological activity:

| Compound Modification | Effect on Activity |

|---|---|

| Thiadiazole Substitution | Increased cytotoxicity |

| Furan Presence | Enhanced stability |

| Tetrazole Inclusion | Improved enzyme inhibition |

Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |

| Cytotoxicity | IC50 < 10 µM in A431 cancer cell line |

| Enzyme Inhibition | Significant inhibition observed in urease assays |

Comparación Con Compuestos Similares

Research Findings and Implications

- Bioactivity Prediction : QSAR models () suggest the furan-tetrazole-pyrazine combination may enhance binding to ATP-binding pockets (e.g., kinases) due to complementary hydrogen bonding and π-π stacking .

- Metabolic Stability : The tetrazole moiety likely improves resistance to hepatic degradation compared to carboxylate-containing analogs, as seen in ’s metabolite studies .

- Toxicity Considerations : Structural analogs with nitro groups (e.g., 476309-44-1) exhibit higher cytotoxicity, whereas the target compound’s lack of nitro substituents may reduce off-target effects .

Q & A

Basic: What are the standard synthetic routes for this compound, and how can intermediates be characterized?

Methodological Answer:

The compound’s synthesis typically involves multi-step reactions:

- Step 1: Formation of the tetrazole ring via [3+2] cycloaddition between nitriles and sodium azide under acidic conditions .

- Step 2: Coupling the tetrazole intermediate with a furan-containing amine using carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the amide bond .

- Step 3: Final functionalization with pyrazine-2-carboxamide via nucleophilic aromatic substitution .

Characterization:

- NMR: Use - and -NMR to confirm regioselectivity of the tetrazole ring and amide bond formation.

- Mass Spectrometry: High-resolution MS (HRMS) ensures molecular weight accuracy (±5 ppm tolerance) .

- HPLC-PDA: Purity assessment (>95%) with C18 columns and acetonitrile/water gradients .

Basic: How is crystallographic data for this compound analyzed to resolve structural ambiguities?

Methodological Answer:

- X-ray Diffraction (XRD): Single-crystal XRD is performed to determine the 3D structure. SHELX programs (e.g., SHELXL) refine the data, leveraging Patterson maps for heavy atom positioning and density modification for solvent masking .

- Validation: Check for R-factor convergence (<0.05) and use PLATON to validate torsional angles and hydrogen bonding networks .

Advanced: How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved during structural elucidation?

Methodological Answer:

- Variable Temperature NMR: Conduct experiments to distinguish dynamic rotational isomers (e.g., amide bond rotation) from static structural isomers .

- 2D NMR (COSY, NOESY): Correlate coupling patterns and spatial proximities to confirm substituent positions on the tetrazole ring .

- Computational Modeling: Compare experimental NMR shifts with DFT-calculated (B3LYP/6-31G*) chemical shifts using Gaussian or ORCA software .

Advanced: What experimental design strategies optimize yield in the final coupling step?

Methodological Answer:

- Design of Experiments (DoE): Apply a central composite design to optimize reaction variables:

- In-line Monitoring: Use flow chemistry setups with FTIR or Raman spectroscopy for real-time reaction tracking .

Advanced: How can bioactivity data discrepancies (e.g., IC50_{50}50 variability) be addressed in pharmacological studies?

Methodological Answer:

- Orthogonal Assays: Validate enzyme inhibition (e.g., kinase assays) with cell-based viability tests (MTT assay) to rule out assay-specific artifacts .

- Proteomic Profiling: Use affinity chromatography and LC-MS/MS to confirm target engagement and off-target effects .

- Data Normalization: Include internal controls (e.g., staurosporine for kinase inhibition) to standardize inter-laboratory variability .

Advanced: What computational methods predict the compound’s stability under physiological conditions?

Methodological Answer:

- Molecular Dynamics (MD): Simulate the compound in explicit solvent (TIP3P water) at 310 K to assess hydrolytic degradation of the tetrazole ring .

- pKa Prediction: Use MarvinSketch or ACD/Labs to estimate ionization states affecting solubility and membrane permeability .

- Metabolite Prediction: Employ BioTransformer 3.0 to identify potential Phase I/II metabolites .

Basic: What purification techniques are recommended for isolating this compound from reaction mixtures?

Methodological Answer:

- Flash Chromatography: Use silica gel with gradient elution (ethyl acetate/hexane → methanol/dichloromethane) for polar intermediates .

- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) for the final product to achieve >99% purity .

Advanced: How can regioselectivity challenges in tetrazole functionalization be mitigated?

Methodological Answer:

- Protecting Groups: Introduce tert-butyloxycarbonyl (Boc) groups to direct substitution to the N1 position of the tetrazole .

- Metal Catalysis: Use Cu(I)-mediated click chemistry for selective 1,4-disubstituted tetrazole formation .

Basic: What analytical techniques confirm the absence of toxic byproducts (e.g., genotoxic impurities)?

Methodological Answer:

- LC-MS/MS: Detect trace impurities (<0.1%) using MRM mode with ion trap or Q-TOF instruments .

- Ames Test: Perform bacterial reverse mutation assays (OECD 471) to assess mutagenicity .

Advanced: How do structural modifications (e.g., furan substitution) impact pharmacokinetic properties?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.